

2-Methylterephthalonitrile molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylterephthalonitrile

Cat. No.: B180709

[Get Quote](#)

An In-depth Technical Guide to 2-Methylterephthalonitrile

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-Methylterephthalonitrile**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Formula

2-Methylterephthalonitrile, also known as 2-methyl-1,4-dicyanobenzene, is an aromatic organic compound. Its structure consists of a benzene ring substituted with two nitrile (-C≡N) groups at positions 1 and 4, and a methyl (-CH₃) group at position 2.

Molecular Formula: C₉H₆N₂

Molecular Weight: 142.16 g/mol

CAS Number: 55984-93-5

SMILES Code: CC1=C(C=C(C=C1)C#N)C#N

The presence of the nitrile groups and the aromatic ring makes **2-Methylterephthalonitrile** a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methylterephthalonitrile** is presented in the table below.

Property	Value	Reference
Melting Point	149-151 °C	[No specific citation found for this exact value]
Boiling Point	Not available	
Solubility	Soluble in organic solvents.	[General knowledge for similar compounds]

Synthesis of 2-Methylterephthalonitrile

The primary industrial method for the synthesis of phthalonitriles is the vapor-phase ammonoxidation of the corresponding xylenes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) In the case of **2-Methylterephthalonitrile**, the starting material would be 2-methyl-p-xylene.

Experimental Protocol: Vapor-Phase Ammonoxidation of 2-Methyl-p-xylene

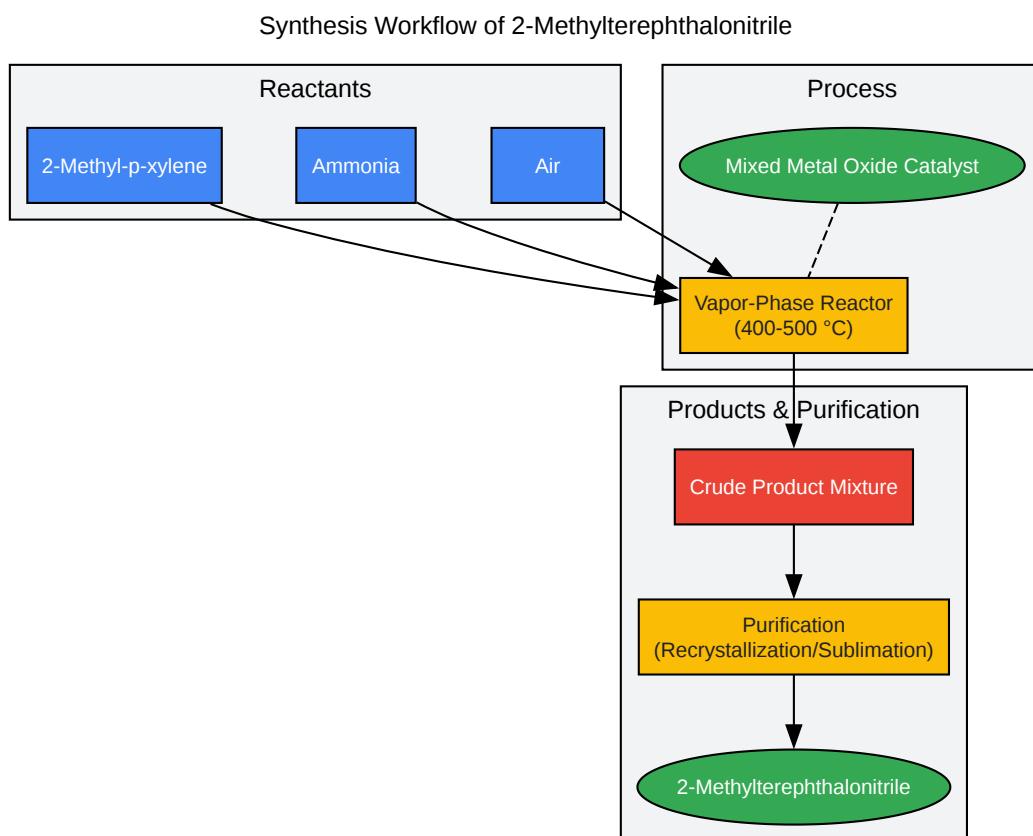
This protocol is a representative procedure based on the ammonoxidation of similar xylene derivatives.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Objective: To synthesize **2-Methylterephthalonitrile** via the catalytic ammonoxidation of 2-methyl-p-xylene.

Reactants:

- 2-Methyl-p-xylene
- Ammonia (NH₃)
- Oxygen (O₂) (typically from air)

Catalyst: A mixed metal oxide catalyst, often based on vanadium and other promoters (e.g., chromium, antimony, bismuth) supported on a carrier like silica or alumina.[1][2]


Apparatus: A fixed-bed or fluidized-bed reactor suitable for high-temperature gas-phase reactions.

Procedure:

- **Catalyst Preparation:** Prepare the mixed metal oxide catalyst by impregnation or co-precipitation methods, followed by calcination at high temperatures.
- **Reaction Setup:** Pack the catalyst into the reactor. Heat the reactor to the desired reaction temperature, typically in the range of 400-500 °C.[1][5]
- **Reactant Feed:** Introduce a gaseous feed mixture of 2-methyl-p-xylene, ammonia, and air into the reactor over the catalyst bed. The molar ratios of the reactants are a critical parameter and need to be optimized. Typical ratios of ammonia to xylene can be high (e.g., 10:1 to 30:1), and oxygen to xylene ratios are also in excess.[1][5]
- **Reaction:** The ammonoxidation reaction proceeds in the vapor phase over the catalyst. The methyl groups of the 2-methyl-p-xylene are converted to nitrile groups.
- **Product Collection:** The reactor effluent, containing **2-Methylterephthalonitrile**, unreacted starting materials, byproducts (such as the corresponding mononitrile and carbon oxides), and water, is cooled to condense the solid products.[5]
- **Purification:** The crude product is then purified, typically by recrystallization or sublimation, to obtain pure **2-Methylterephthalonitrile**.

Safety Precautions: This reaction involves flammable and toxic materials at high temperatures and should be conducted in a well-ventilated area with appropriate safety measures.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Methylterephthalonitrile** via vapor-phase ammonoxidation.

Spectroscopic Data (Predicted)

While experimental spectra for **2-Methylterephthalonitrile** are not readily available in the cited literature, the following tables summarize the predicted chemical shifts for ^1H and ^{13}C NMR and the expected characteristic absorption bands in IR spectroscopy based on its molecular structure.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is expected to show signals in the aromatic region for the benzene ring protons and in the aliphatic region for the methyl group protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.5 - 7.8	m	3H	Aromatic protons
~ 2.5	s	3H	Methyl protons (-CH ₃)

Note: The exact chemical shifts and multiplicities of the aromatic protons would depend on the specific coupling patterns.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbons, and the methyl carbon.

Chemical Shift (δ , ppm)	Assignment
~ 130 - 140	Aromatic carbons (substituted)
~ 120 - 130	Aromatic carbons (unsubstituted)
~ 115 - 120	Nitrile carbons (-C≡N)
~ 20	Methyl carbon (-CH ₃)

Predicted IR Spectral Data

The infrared spectrum will be characterized by the strong absorption of the nitrile groups and the typical bands for a substituted aromatic ring.[6][7]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2950 - 2850	Medium	Aliphatic C-H stretch (from -CH ₃)
~ 2230 - 2210	Strong, Sharp	C≡N stretch (aromatic nitrile)
~ 1600, 1500, 1450	Medium to Strong	Aromatic C=C ring stretches ^[6] ^[7]
~ 900 - 675	Strong	Aromatic C-H out-of-plane bend

Applications in Drug Development and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the direct application of **2-Methylterephthalonitrile** in drug development or its interaction with specific biological signaling pathways.

However, as a substituted aromatic dinitrile, it holds potential as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. The nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, which are common functional groups in drug molecules. These transformations would allow for the incorporation of the 2-methylphthalonitrile scaffold into larger, more biologically active compounds.

Further research is required to explore the potential biological activities of **2-Methylterephthalonitrile** and its derivatives.

Conclusion

2-Methylterephthalonitrile is a well-defined aromatic compound with a clear molecular structure and formula. Its synthesis via the ammonoxidation of 2-methyl-p-xylene is a feasible industrial process. While specific experimental data and direct applications in drug development are not extensively documented, its chemical nature suggests its utility as a

precursor in organic synthesis. The predicted spectroscopic data provided in this guide can aid in its identification and characterization in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sbpmat.org.br [sbpmat.org.br]
- 2. Vapor Phase Ammonoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/y-Al₂O₃ Oxide Catalyst [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US3959337A - Ammonoxidation process - Google Patents [patents.google.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- To cite this document: BenchChem. [2-Methylterephthalonitrile molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180709#2-methylterephthalonitrile-molecular-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com